
(2-Methylidenecyclopropyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylidenecyclopropyl)(phenyl)methanone is an organic compound characterized by a cyclopropyl ring substituted with a methylidene group and a phenyl group attached to a methanone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylidenecyclopropyl)(phenyl)methanone typically involves the reaction of cyclopropyl ketones with phenyl-substituted reagents under specific conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopropyl ketones to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(2-Methylidenecyclopropyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropyl derivatives.
科学的研究の応用
(2-Methylidenecyclopropyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of (2-Methylidenecyclopropyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
(2-Methylphenyl)phenylmethanone: Similar structure but lacks the cyclopropyl ring.
(2-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methylidene group.
Phenylacetone: A simpler structure with a phenyl group attached to a ketone.
Uniqueness
(2-Methylidenecyclopropyl)(phenyl)methanone is unique due to the presence of the cyclopropyl ring and the methylidene group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
特性
CAS番号 |
130012-70-3 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.20 g/mol |
IUPAC名 |
(2-methylidenecyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C11H10O/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
InChIキー |
OAUBVSQCIMRWMP-UHFFFAOYSA-N |
正規SMILES |
C=C1CC1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


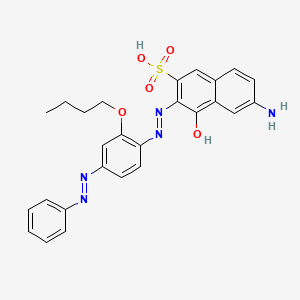
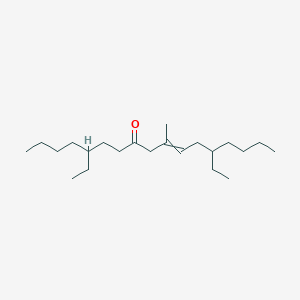
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
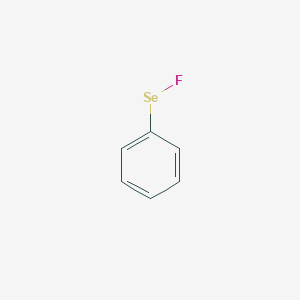
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
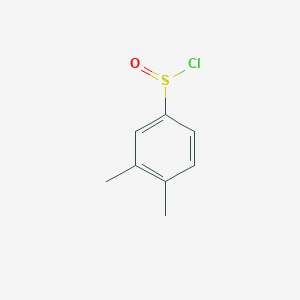
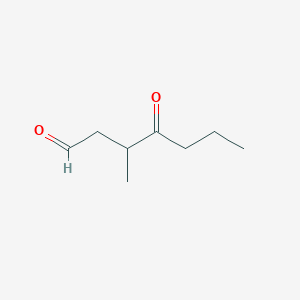
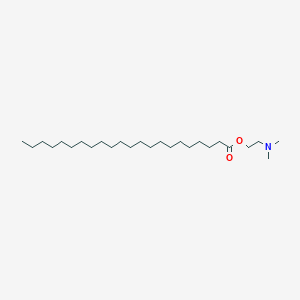
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

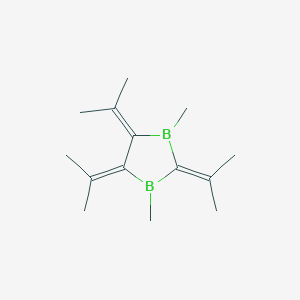

![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
